![molecular formula C14H21NO B1474039 (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol CAS No. 1602533-58-3](/img/structure/B1474039.png)
(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol
Overview
Description
(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol, otherwise known as DMPM, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. DMPM is a member of the pyrrolidine family, and its unique structure allows it to be used as a versatile building block in the synthesis of other organic compounds. DMPM is also known to have a wide range of biochemical and physiological effects, which makes it an attractive target for scientific research.
Scientific Research Applications
Catalytic Applications
Diarylprolinol derivatives, similar in structure to the subject compound, have been utilized as ligands in the enantioselective alkynylation of cyclic imines. This process yields chiral propargylic sulfamidates with high yields and excellent enantioselectivities, demonstrating the potential of these compounds in asymmetric synthesis (L. D. Munck et al., 2017). Similarly, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol has been identified as an efficient organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins, further highlighting the utility of pyrrolidine-based compounds in catalysis (A. Lattanzi, 2006).
Synthetic Applications
In synthetic chemistry, compounds featuring the pyrrolidine moiety have been pivotal in constructing complex molecules. For example, reactions involving aryl Grignard reagents with aryl(3-isocyanopyridin-4-yl)methanones yield 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, showcasing the role of pyrrolidinyl methanols in facilitating nucleophilic addition reactions (K. Kobayashi et al., 2011). Additionally, intramolecular capture of 1,4-dipolar intermediates in reactions of enamines with dimethyl acetylenedicarboxylate highlights another synthetic application, leading to the formation of pyrrolizines, indicating the versatility of pyrrolidine derivatives in generating cyclic compounds (W. Verboom et al., 1981).
properties
IUPAC Name |
[1-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-14(12(2)7-11)9-15-6-5-13(8-15)10-16/h3-4,7,13,16H,5-6,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTVPNJWPPKFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(C2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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